N,O-Bis(benzyloxycarbonyl) Halofuginone
Overview
Description
N,O-Bis(benzyloxycarbonyl) Halofuginone is a synthetic derivative of halofuginone, a quinazolinone alkaloid. This compound is characterized by the presence of benzyloxycarbonyl groups attached to the nitrogen and oxygen atoms of the halofuginone molecule. It has a molecular formula of C32H29BrClN3O7 and a molecular weight of 682.95 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Bis(benzyloxycarbonyl) Halofuginone typically involves the protection of the amino and hydroxyl groups of halofuginone with benzyloxycarbonyl (Cbz) groups. This can be achieved through the reaction of halofuginone with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,O-Bis(benzyloxycarbonyl) Halofuginone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting groups, yielding halofuginone.
Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Halofuginone.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,O-Bis(benzyloxycarbonyl) Halofuginone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinazolinone derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of N,O-Bis(benzyloxycarbonyl) Halofuginone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit prolyl-tRNA synthetase, leading to the disruption of protein synthesis. This inhibition can result in the induction of cellular stress responses and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Halofuginone: The parent compound, known for its anti-fibrotic and anti-cancer properties.
N,O-Bis(benzyloxycarbonyl) Halofuginone derivatives: Various derivatives with different substituents on the benzyloxycarbonyl groups.
Uniqueness
This compound is unique due to its dual protection of the amino and hydroxyl groups, which enhances its stability and allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of complex quinazolinone derivatives .
Biological Activity
N,O-Bis(benzyloxycarbonyl) Halofuginone is a derivative of halofuginone, a compound originally derived from the plant Dichroa febrifuga, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in treating various diseases such as fibrosis, autoimmune disorders, and certain cancers.
- Molecular Formula : C32H29BrClN3O7
- Molecular Weight : 682.95 g/mol
- CAS Number : 1246816-41-0
Biological Activity
This compound exhibits several notable biological activities, primarily through its mechanisms of action involving inhibition of tRNA synthetases and modulation of inflammatory pathways.
- Inhibition of tRNA Synthetases : Research indicates that halofuginone and its derivatives inhibit specific tRNA synthetases, which are crucial for protein synthesis in cells. This inhibition can lead to reduced proliferation of cancer cells and modulation of immune responses .
- Anti-fibrotic Properties : Halofuginone has been documented to possess anti-fibrotic effects, making it a candidate for treating conditions characterized by excessive fibrosis, such as scleroderma and liver cirrhosis. Studies have shown that it can downregulate collagen synthesis in fibroblasts .
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, which may be beneficial in treating autoimmune diseases and chronic inflammatory conditions .
Case Study 1: Anti-fibrotic Activity
A study published in the Biology of Blood and Marrow Transplantation explored the anti-fibrotic effects of halofuginone in vivo. The results indicated that treatment with halofuginone significantly reduced collagen deposition in a murine model of pulmonary fibrosis, suggesting its potential use in clinical settings for fibrotic diseases .
Case Study 2: Cancer Cell Proliferation
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects comparable to those of standard chemotherapeutics like cisplatin. The compound induced apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
Comparative Analysis with Other Compounds
Compound | Mechanism of Action | Biological Activity | Toxicity Profile |
---|---|---|---|
This compound | Inhibition of tRNA synthetases | Anti-fibrotic, anti-cancer | Moderate (nausea, fatigue) |
Halofuginone | Inhibition of tRNA synthetases | Anti-fibrotic | Higher (nausea, bleeding) |
Febrifugine | Inhibition of DNA synthesis | Antimalarial | Moderate |
Future Directions for Research
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term safety profiles. Future studies should focus on:
- Clinical Trials : Evaluating the efficacy and safety in human subjects for various indications.
- Mechanistic Studies : Elucidating the molecular pathways involved in its biological activities.
- Formulation Development : Creating more stable formulations to enhance bioavailability and therapeutic outcomes.
Properties
IUPAC Name |
benzyl (2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29BrClN3O7/c33-25-16-27-24(15-26(25)34)30(39)36(20-35-27)17-23(38)14-28-29(44-32(41)43-19-22-10-5-2-6-11-22)12-7-13-37(28)31(40)42-18-21-8-3-1-4-9-21/h1-6,8-11,15-16,20,28-29H,7,12-14,17-19H2/t28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWMRNBQVYXLTK-URLMMPGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC(=O)CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)OC(=O)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29BrClN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747158 | |
Record name | Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
682.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-41-0 | |
Record name | Benzyl (2S,3R)-3-{[(benzyloxy)carbonyl]oxy}-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.